molecular formula C11H16O4 B8715183 Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester CAS No. 31208-52-3

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester

Cat. No. B8715183
CAS RN: 31208-52-3
M. Wt: 212.24 g/mol
InChI Key: MUKWUJLEOVQNHW-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

A solution of methyl 2-oxocyclopentanecarboxylate (2.000 ml, 14.07 mmol), methyl vinyl ketone (1.381 ml, 16.88 mmol) and triethylamine (2.94 ml, 21.10 mmol) in toluene (20 mL) was heated at 40° C. for 24 h. The reaction was brought to room temperature, diluted with EtOAc, washed with sat. NH4Cl, dried over Na2SO4, filtered, concentrated and chromatographed on silica gel using 0-50% heptane/EtOAc to afford a colorless oil as methyl 2-oxo-1-(3-oxobutyl)cyclopentanecarboxylate (2.0 g, 9.42 mmol, 67.0% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
1.381 mL
Type
reactant
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12].C(N(CC)CC)C>C1(C)C=CC=CC=1.CCOC(C)=O>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][C:3]1([CH2:12][CH2:11][C:13](=[O:14])[CH3:15])[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
methyl vinyl ketone
Quantity
1.381 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
2.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
WASH
Type
WASH
Details
washed with sat. NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 0-50% heptane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCC1)(C(=O)OC)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.42 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.